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These application notes provide a comprehensive guide for the lentiviral-mediated
overexpression of Adhesion G Protein-Coupled Receptor B3 (ADGRB3) in primary neurons.
This document includes an overview of ADGRB3, detailed experimental protocols, expected
outcomes, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to ADGRB3

Adhesion G Protein-Coupled Receptor B3 (ADGRB3), also known as Brain-Specific
Angiogenesis Inhibitor 3 (BAI3), is a transmembrane protein highly expressed in the brain,
particularly in neurons within the cerebellum and hippocampus[1]. As a member of the
adhesion G protein-coupled receptor (aGPCR) family, ADGRB3 plays a critical role in the
development and plasticity of the central nervous system[1]. Its functions include regulating
synapse formation and maintenance, dendritic spine formation, and axon guidance[1][2].
Dysregulation of ADGRBS3 has been implicated in various neurological and psychiatric
disorders, including schizophrenia and epilepsy, as well as in certain cancers[1][3].

Functionally, ADGRB3 is involved in cell-cell adhesion and signaling. It can interact with
secreted proteins of the C1g-like (C1QL) family, which act as ligands to modulate synaptic
connectivity[4][5]. Downstream signaling of ADGRB3 is understood to involve the regulation of
the actin cytoskeleton through interaction with proteins such as ELMO1 and the subsequent
activation of the small GTPase RAC1[6][7]. This pathway is crucial for the morphological
changes in neurons that underlie neurite outgrowth and synapse formation[6][7]. The study of
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ADGRB3 overexpression in primary neurons is therefore valuable for elucidating the
mechanisms of synaptogenesis and for identifying potential therapeutic targets for neurological
disorders.

Data Presentation

The following tables summarize the expected quantitative outcomes from the overexpression of
ADGRB3 in primary neurons. These are representative data based on the known functions of
ADGRB3.

Table 1: Lentiviral Vector Characteristics

Parameter Value

Third-generation, self-inactivating (SIN) lentiviral

Vector Type
P vector[8][9]

Neuron-specific (e.g., Synapsin-1) or strong
constitutive (e.g., Ubiquitin C)[10]

Promoter

Gene Insert Full-length human or mouse ADGRB3 cDNA

Co-expressed fluorescent protein (e.g., GFP,
Reporter Gene ) .
mCherry) for tracking transduction

Titer 1 x 108 - 1 x 102 infectious units (IU)/mL[6][11]

Table 2: Primary Neuron Transduction Parameters

Parameter

Recommended Range

Cell Type

Primary cortical or hippocampal neurons

Multiplicity of Infection (MOI)

5-20[2]

Transduction Efficiency

80-90%[2][11]

Post-transduction Incubation

48-72 hours for initial expression, longer for

functional assays[2]
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Table 3: Expected Outcomes of ADGRB3 Overexpression

Parameter Assessed Expected Outcome Method of Analysis

ADGRB3 mRNA levels Significant increase RT-gPCR[12][13]

Western Blot[3][14],
ADGRB3 Protein Levels Significant increase Immunocytochemistry[4][15]
[16]

) ) Immunocytochemistry for
_ Increase in excitatory .
Synapse Density synaptic markers (e.g.,

synapses ]
Synapsin-I, PSD-95)[10][17]
- ] ] ) ] High-resolution microscopy of
Dendritic Spine Density Increase in mature spines
fluorescently labeled neurons
o Increased levels of active RAC1 activation assay (e.g.,
RAC1 Activity
(GTP-bound) RAC1 G-LISA, pull-down assay)
Altered synaptic transmission Patch-clamp recording,
Neuronal Electrophysiology (e.g., increased mEPSC Microelectrode array (MEA)
frequency) [18][19][20]

Experimental Protocols
Protocol 1: Lentiviral Vector Production

This protocol describes the production of high-titer lentivirus for ADGRB3 overexpression using
a third-generation packaging system.

Materials:

HEK?293T cells

Lentiviral transfer plasmid (containing ADGRB3 cDNA and a reporter gene)

Packaging plasmids (e.g., pMD2.G for VSV-G envelope and psPAX2 for gag/pol/rev)

Transfection reagent (e.g., calcium phosphate, Lipofectamine)
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DMEM with 10% FBS

Opti-MEM

0.45 um syringe filters

Ultracentrifuge
Procedure:

o Cell Seeding: Seed HEK293T cells in 10 cm dishes to be 70-80% confluent on the day of
transfection.

e Transfection:
o Prepare a DNA mixture of the transfer, packaging, and envelope plasmids.

o Mix the DNA with the transfection reagent in Opti-MEM according to the manufacturer's
instructions.

o Add the transfection complex to the HEK293T cells and incubate at 37°C with 5% CO-.
 Virus Collection:

o After 16-24 hours, replace the transfection medium with fresh DMEM containing 10% FBS.

o Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

o Filter the supernatant through a 0.45 um filter to remove cell debris.
 Virus Concentration (Optional but Recommended):

o Concentrate the viral particles by ultracentrifugation at 25,000 rpm for 2 hours at 4°C.

o Resuspend the viral pellet in a small volume of PBS or DMEM.

o Titration:
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o Determine the viral titer by transducing a cell line (e.g., HEK293T or a neuronal cell line)
with serial dilutions of the concentrated virus.

o After 72 hours, quantify the percentage of fluorescent reporter-positive cells by flow
cytometry or fluorescence microscopy to calculate the infectious units per milliliter (IU/mL).

Protocol 2: Primary Neuron Culture and Transduction

This protocol details the culture of primary neurons and their transduction with the ADGRB3-
expressing lentivirus.

Materials:

o Embryonic day 18 (E18) rat or mouse embryos (for cortical or hippocampal neurons)
¢ Neurobasal medium supplemented with B27 and GlutaMAX

e Poly-D-lysine coated plates or coverslips

e Trypsin-EDTA

e DNase |

o Lentiviral stock (ADGRB3-expressing)

Procedure:

e Neuron Isolation:

o Dissect cortices or hippocampi from E18 embryos in ice-cold Hanks' Balanced Salt
Solution (HBSS).

o Digest the tissue with trypsin-EDTA, followed by inactivation with FBS-containing medium.

o Gently triturate the tissue with a fire-polished Pasteur pipette in the presence of DNase | to
obtain a single-cell suspension.

o Cell Plating:
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o Count the viable cells and plate them on poly-D-lysine coated surfaces at a desired
density in Neurobasal medium.

o Incubate at 37°C with 5% COa.

e Lentiviral Transduction:

o Atdays in vitro (DIV) 4-7, add the lentivirus to the neuronal culture at the desired MOI (5-
20)[2].

o Incubate for 12-24 hours.
o Replace the virus-containing medium with fresh, pre-warmed Neurobasal medium.
e Post-Transduction Culture:

o Culture the transduced neurons for the desired duration (e.g., 7-14 days) to allow for
robust ADGRB3 expression and to observe its effects on neuronal development and
function.

Protocol 3: Analysis of ADGRB3 Overexpression

A. Western Blotting
Procedure:

o Protein Extraction: Lyse transduced and control neurons in RIPA buffer with protease and
phosphatase inhibitors.

o Quantification: Determine protein concentration using a BCA assay.

o Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a
PVDF membrane.

e Immunoblotting:

o Block the membrane with 5% non-fat milk or BSA in TBST.
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o Incubate with a primary antibody against ADGRB3 and a loading control (e.g., 3-actin or
GAPDH).

o Incubate with an appropriate HRP-conjugated secondary antibody.

o Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
B. Immunocytochemistry

Procedure:

Fixation: Fix transduced neurons on coverslips with 4% paraformaldehyde (PFA) in PBS.
» Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS.

» Blocking: Block with 5% normal goat serum in PBS.

e Antibody Staining:

o Incubate with primary antibodies against ADGRB3 and synaptic markers (e.g., Synapsin-I
for presynaptic terminals, PSD-95 for postsynaptic densities).

o Incubate with corresponding fluorescently-labeled secondary antibodies.
e Imaging: Mount the coverslips and acquire images using a confocal microscope.

e Analysis: Quantify synapse density by counting the number of co-localized pre- and post-
synaptic puncta.

C. RT-gPCR

Procedure:

e RNA Extraction: Extract total RNA from transduced and control neurons.
o cDNA Synthesis: Synthesize cDNA using a reverse transcription Kit.

e gPCR: Perform quantitative PCR using primers specific for ADGRB3 and a housekeeping
gene (e.g., GAPDH).
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+ Analysis: Calculate the relative expression of ADGRB3 using the AACt method.
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Caption: ADGRB3 signaling pathway in neurons.
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Caption: Experimental workflow for lentiviral overexpression of ADGRB3.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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